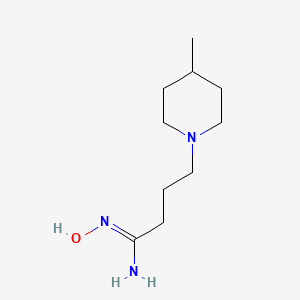![molecular formula C15H14N2O2 B3339357 N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide CAS No. 1016721-78-0](/img/structure/B3339357.png)
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Descripción general
Descripción
“N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is a chemical compound with the formula C15 H14 N2 O2 and a molecular weight of 254.28 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is 1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide” is a powder at room temperature . The compound has a molecular weight of 254.29 .Aplicaciones Científicas De Investigación
1. Inhibition of Nitric Oxide Production
- N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide derivatives have been isolated from the bark of Limonia acidissima, showing potent inhibition of nitric oxide production in microglia cells. This indicates potential therapeutic applications in conditions where nitric oxide production needs to be regulated (Kim et al., 2009).
2. Coordination with Metal Ions
- The compound has been involved in the synthesis of metalloligands. It coordinates with copper ions to give anionic metalloligands after deprotonation of amide, alcohol, and phenol functions. These metalloligands react with lanthanide salts to yield complexes, showing potential in the field of magnetochemistry and materials science (Costes et al., 2010).
3. Enzyme Inhibition Activity
- The compound has been subjected to enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase, demonstrating its potential in the development of enzyme inhibitors for therapeutic applications (Abbasi et al., 2014).
4. Gel Formation and Fluorescent Properties
- N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide derivatives have been used to design and prepare new compounds capable of forming fluorescent gels, indicating their utility in the development of novel organogels with potential applications in optoelectronic devices and sensors (Wu et al., 2011).
Propiedades
IUPAC Name |
N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-19)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h2-10,19H,1H3,(H,16,18)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLONBSUPFJKF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



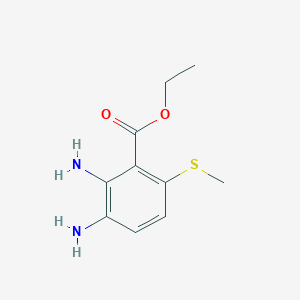
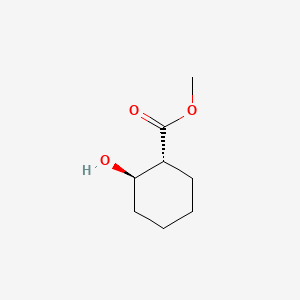


![5-[3-[(1S,2S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1S,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B3339303.png)

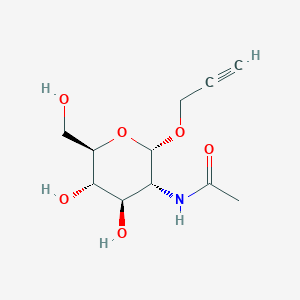


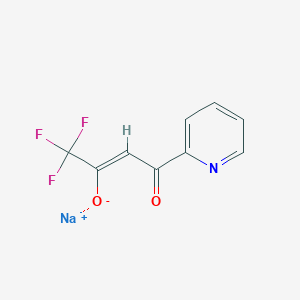
![[FeCl2bis(dppbz)]](/img/structure/B3339339.png)


